

A Comparative Purity Analysis of 4-Ethylmethcathinone HCl Batches for Research Applications

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Compound of Interest

Compound Name: 4-Ethylmethcathinone
Hydrochloride

Cat. No.: B594116

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of three distinct batches of **4-Ethylmethcathinone hydrochloride** (4-EMC HCl), a synthetic cathinone of interest in neurological research. The data presented herein is intended to aid researchers in selecting material of appropriate quality for their studies and to provide standardized protocols for in-house purity verification. The purity and impurity profiles of research chemicals are critical factors that can significantly influence experimental outcomes, reproducibility, and the overall validity of scientific findings.

Comparative Purity and Impurity Profiles

The following tables summarize the analytical data for three hypothetical batches of 4-EMC HCl, designated as Batch A, Batch B, and Batch C. These batches represent a spectrum of purities that a researcher might encounter.

Table 1: Summary of Purity Analysis for 4-EMC HCl Batches

Batch ID	Purity (by HPLC, %)	Appearance	Melting Point (°C)
Batch A	99.8	White crystalline powder	218-220
Batch B	98.5	Off-white powder	215-218
Batch C	95.2	Light-yellowish powder	210-215

Table 2: Impurity Profile of 4-EMC HCl Batches (by GC-MS, %)

Impurity	Batch A	Batch B	Batch C
4-ethylcathinone	< 0.1	0.5	1.5
1-(4-ethylphenyl)propan-1-one	< 0.05	0.3	0.8
N-methyl-1-(4-ethylphenyl)propan-2-amine	< 0.05	0.2	0.5
Unidentified Impurities	< 0.05	0.5	2.0
Total Impurities	< 0.2	1.5	4.8

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the assessment of 4-EMC HCl purity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the 4-EMC HCl sample in 1 mL of the mobile phase.
- Analysis: Inject 10 μ L of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

- Instrumentation: A GC system coupled with a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injector Temperature: 250°C.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Mass Scan Range: 40-550 amu.
- Sample Preparation: Prepare a 1 mg/mL solution of the 4-EMC HCl sample in methanol.
- Analysis: Inject 1 μ L of the sample solution. Impurities are identified by comparing their mass spectra with reference libraries and quantified based on their relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

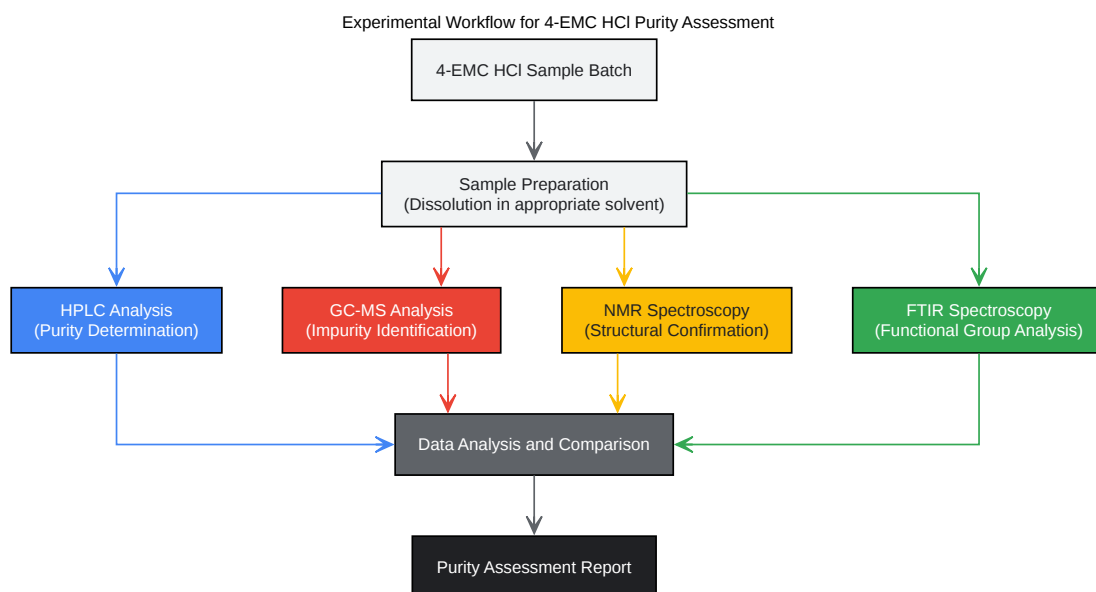
- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Deuterium oxide (D_2O).
- Sample Preparation: Dissolve 5-10 mg of the 4-EMC HCl sample in approximately 0.7 mL of D_2O .
- Analysis: Acquire 1H and ^{13}C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of 4-Ethylmethcathinone HCl.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

- Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Analysis: The infrared spectrum is recorded. Characteristic peaks for the carbonyl group ($C=O$), aromatic ring ($C=C$), and amine salt ($N-H$) should be present and correspond to the structure of 4-EMC HCl.

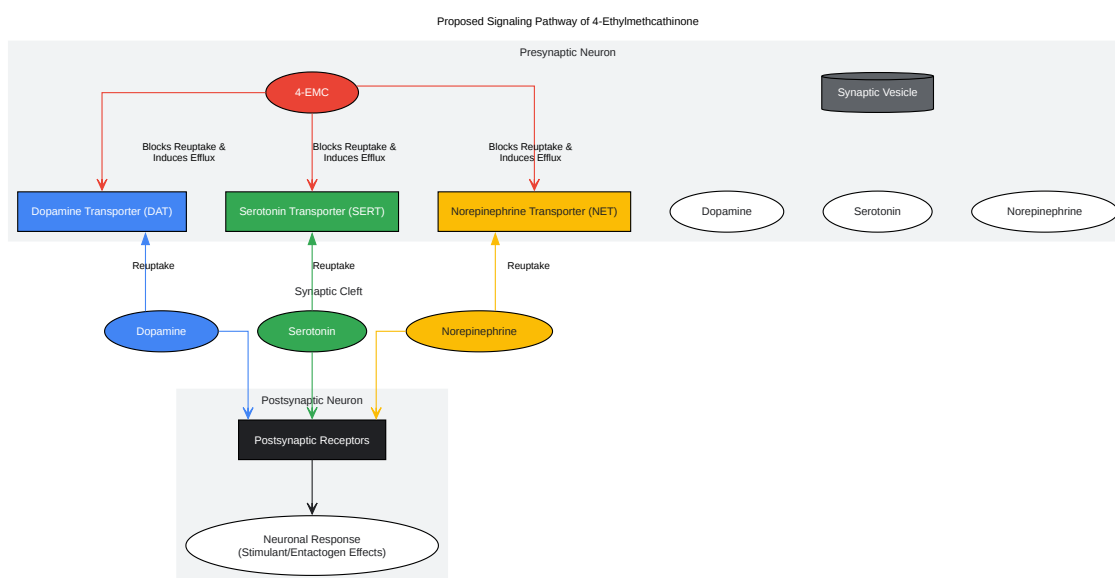
Visualized Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the proposed signaling pathway of 4-Ethylmethcathinone.



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Purity assessment workflow for 4-EMC HCl.



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4-EMC's mechanism of action on monoamine transporters.

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